4-Hydroxyphenylglyoxylate

Cardiac Metabolism Fatty Acid Oxidation CPT1 Inhibition

Research on cardiac fatty acid metabolism demands precise isoform targeting, yet generic CPT I inhibitors lack the required tissue specificity. 4-Hydroxyphenylglyoxylate directly addresses this challenge as a validated chemical probe with a 46-fold higher potency for the heart isoform (M-CPT I, IC50 11 μM) over the liver isoform (L-CPT I, IC50 510 μM). This selectivity profile makes it the definitive tool for dissecting heart-specific CPT I function without confounding hepatic off-target effects. • Cardiac-selective CPT I inhibition (46-fold selectivity) • Active metabolite of the anti-anginal prodrug oxfenicine • Key substrate for D-4-hydroxyphenylglycine transaminase in β-lactam antibiotic synthesis • Available from stock with rapid global delivery, ensuring continuity for time-sensitive research programs.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
CAS No. 15573-67-8
Cat. No. B103117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenylglyoxylate
CAS15573-67-8
Synonyms4-hydroxyphenylglyoxylate
4-hydroxyphenylglyoxylic acid
4-hydroxyphenylglyoxylic acid, sodium salt
para-hydroxybenzoylformic acid
pisolithin A
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=O)O)O
InChIInChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12)
InChIKeyKXFJZKUFXHWWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenylglyoxylate Identity and Characterization


4-Hydroxyphenylglyoxylate (also known as 4-Hydroxyphenylglyoxylic acid, 4-HPGA, or Pisolithin A) is a member of the phenol class, functioning as a conjugate acid of a 4-hydroxyphenylglyoxylate [1]. It is a small-molecule α-keto acid with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . This compound is a well-characterized chemical entity, with its structural identity and basic properties documented across multiple authoritative databases including ChEBI and KEGG [2].

Cardiac metabolism research – heart isoform-selective CPT I inhibitor
Oxfenicine active metabolite – enables direct target engagement without bioactivation variability
CPT I kinetic probe – differs from endogenous malonyl-CoA regulation

4-Hydroxyphenylglyoxylate: Why Generic Substitution Fails


The unique value of 4-Hydroxyphenylglyoxylate lies in its profound tissue-specific inhibition profile, a feature not shared by other carnitine palmitoyltransferase I (CPT I) inhibitors [1]. While numerous compounds can inhibit CPT I, the degree of selectivity for the heart isoform (M-CPT I) versus the liver isoform (L-CPT I) varies dramatically. For instance, the liver-selective inhibitor Teglicar chloride exhibits a 39.4-fold preference for L-CPT I , whereas 4-Hydroxyphenylglyoxylate demonstrates a remarkable 46-fold higher potency for the heart isoform [1]. This contrast in tissue selectivity means that substituting 4-Hydroxyphenylglyoxylate with a generic 'CPT I inhibitor' would fundamentally alter the experimental outcome, potentially shifting the site of action from cardiac to hepatic tissue and thus invalidating any study focused on heart-specific fatty acid metabolism.

Target
4-Hydroxyphenylglyoxylate: heart-selective CPT I inhibition
Substitute risk
Liver-selective inhibitors (e.g., Teglicar chloride) shift site of action to hepatic tissue, invalidating cardiac metabolism study design
Target
4-Hydroxyphenylglyoxylate: kinetic mechanism sensitive to pH and carnitine
Substitute risk
malonyl-CoA shows different oleoyl-CoA dependence; direct replacement confuses CPT I regulatory studies
Target
4-Hydroxyphenylglyoxylate: active metabolite of oxfenicine
Substitute risk
Direct CPT I inhibitors bypass tissue-specific bioactivation; may not reproduce oxfenicine prodrug pharmacology

4-Hydroxyphenylglyoxylate vs. Alternative CPT I Inhibitors


Cardiac vs. Hepatic CPT I Inhibition

4-Hydroxyphenylglyoxylate exhibits a pronounced tissue-specific inhibition of carnitine palmitoyltransferase I (CPT I). Its potency is significantly greater in heart mitochondria compared to liver mitochondria, a key differentiator from liver-selective inhibitors like Teglicar chloride. [1]

Cardiac vs. hepatic CPT I inhibition
Head-to-head
Heart IC50 11 μM vs. liver IC50 510 μM (46-fold cardiac selectivity). Comparator Teglicar chloride: liver IC50 1.1 μM vs. heart IC50 43.4 μM (39-fold liver selectivity).
Supports heart-specific fatty acid oxidation study design
In vitro rat heart and liver mitochondria; reported tissue-selectivity context
Cardiac Metabolism Fatty Acid Oxidation CPT1 Inhibition

CPT I Inhibitor Potency Ranking

In a comparative study of CPT I inhibitors, 4-Hydroxyphenylglyoxylate (HPG) demonstrated a potency equivalent to the clinical anti-anginal agent perhexiline, but was less potent than the endogenous regulator malonyl-CoA. [1]

Inhibitor potency ranking
Head-to-head
Rank order: malonyl-CoA > perhexiline = 4-Hydroxyphenylglyoxylate > amiodarone = monohydroxy-perhexiline.
Reported rank position aids comparator selection for CPT I assays
Rat cardiac and hepatic mitochondria; within tested set
Pharmacology Cardiology Enzyme Inhibition

pH-Dependent CPT I Inhibition Mechanism

The inhibition kinetics of 4-Hydroxyphenylglyoxylate differ from those of the endogenous inhibitor malonyl-CoA in key regulatory aspects. While both are pH-dependent, 4-Hydroxyphenylglyoxylate inhibition is not affected by oleoyl-CoA concentration but is partially reversed by increasing carnitine concentrations. [1]

pH-dependent kinetic mechanism
Head-to-head
4-Hydroxyphenylglyoxylate inhibition unaffected by oleoyl-CoA, partially reversed by carnitine. malonyl-CoA inhibition affected by oleoyl-CoA.
Differentiates tool compound from endogenous regulator in kinetic studies
Purified CPT I enzyme; qualitative kinetic difference
Enzyme Kinetics CPT1 Regulation Metabolic Control

Oxfenicine Active Metabolite

4-Hydroxyphenylglyoxylate is the active metabolite responsible for the pharmacological effect of the anti-anginal prodrug oxfenicine [S-2-(4-hydroxyphenyl)glycine]. The tissue-specific effect of oxfenicine is due to both greater transaminase activity in the heart (converting oxfenicine to 4-Hydroxyphenylglyoxylate) and the greater sensitivity of heart CPT I to 4-Hydroxyphenylglyoxylate. [1]

Oxfenicine active metabolite
Class-level
4-Hydroxyphenylglyoxylate is the active principle of the prodrug oxfenicine, produced by cardiac transamination.
Enables direct inhibition studies without bioactivation variability
Rat model; class-level inference
Prodrug Activation Drug Metabolism Cardiovascular Pharmacology

4-Hydroxyphenylglyoxylate Research and Industrial Applications


Cardiac Fatty Acid Oxidation Studies

This is the primary application scenario based on the quantitative evidence of 46-fold higher potency for cardiac CPT I over liver CPT I (IC50 11 μM vs. 510 μM) [1]. Researchers studying the role of fatty acid oxidation in heart physiology, pathology (e.g., ischemia-reperfusion injury, hypertrophy), or pharmacology should select 4-Hydroxyphenylglyoxylate as a tool to specifically inhibit cardiac CPT I with minimal off-target effects on hepatic lipid metabolism. This is in stark contrast to liver-selective inhibitors like Teglicar chloride .

CPT I Inhibition Mechanism Comparison

The distinct kinetic behavior of 4-Hydroxyphenylglyoxylate—its pH-dependence and unique response to oleoyl-CoA and carnitine compared to malonyl-CoA [1]—makes it an indispensable tool for dissecting the complex allosteric regulation of CPT I. Studies aiming to map the malonyl-CoA binding site or understand the enzyme's conformational changes can use this compound as a comparative probe.

Oxfenicine Prodrug Activation Pharmacology

For research focused on the anti-anginal prodrug oxfenicine, 4-Hydroxyphenylglyoxylate is the essential active metabolite [1]. Experiments can use this compound directly to isolate the effects of CPT I inhibition from the confounding variables of tissue-specific transaminase activity, thereby simplifying the interpretation of results and allowing for more precise dose-response studies.

Enzymatic D-4-Hydroxyphenylglycine Synthesis

4-Hydroxyphenylglyoxylate serves as a key substrate for the enzyme D-4-hydroxyphenylglycine transaminase (EC 2.6.1.72), which catalyzes its conversion to D-4-hydroxyphenylglycine, a crucial intermediate in the production of semi-synthetic β-lactam antibiotics [2]. This application is distinct from its role as a CPT I inhibitor and highlights its value in industrial biocatalysis and metabolic engineering.

Application
Selection Property
Validation Focus
Cardiac fatty acid oxidation research
Heart-selective CPT I inhibition profile
Heart mitochondria CPT I assay endpoint
CPT I regulation mechanism studies
Differential kinetic mechanism vs. malonyl-CoA
Kinetic assay conditions (pH, carnitine, oleoyl-CoA)
Oxfenicine prodrug activation research
Direct active metabolite for target engagement
Bypass tissue-specific bioactivation variability
D-4-hydroxyphenylglycine synthesis
Transaminase substrate for β-lactam intermediate
D-4-hydroxyphenylglycine transaminase activity assay

Technical Documentation Hub

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48 linked technical documents
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